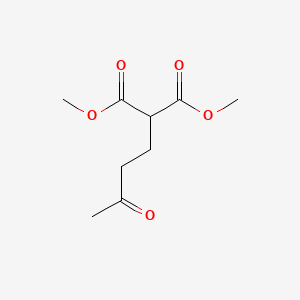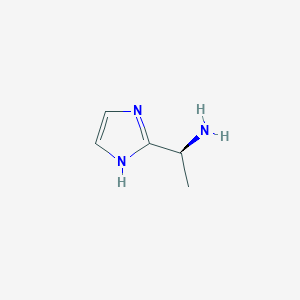![molecular formula C11H13N5O3 B8762523 4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 118043-69-9](/img/structure/B8762523.png)
4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific protein kinases involved in cancer cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps, including the formation of the pyrrolo(2,3-d)pyrimidine core and subsequent functionalization. One common method involves the condensation of appropriate pyrimidine derivatives with nitriles under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors .
Biology: In biological research, it serves as a tool to study the inhibition of specific protein kinases, which are crucial in cell signaling pathways .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain types of cancer, including triple-negative breast cancer .
Industry: In the pharmaceutical industry, it is utilized in the development of new drugs targeting protein kinases involved in various diseases .
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of monopolar spindle 1 kinase (MPS1), a protein kinase that plays a critical role in cell division. By binding to the active site of MPS1, the compound prevents its activity, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly effective in cancer cells that overexpress MPS1, such as those found in triple-negative breast cancer .
Comparaison Avec Des Composés Similaires
- 7H-Pyrrolo(2,3-d)pyrimidine-5-carbaldehyde
- 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid
- 4-Amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid hydrazide
Uniqueness: The unique combination of functional groups in 4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile provides it with distinct chemical reactivity and biological activity. Its ability to selectively inhibit MPS1 kinase sets it apart from other similar compounds, making it a valuable candidate for targeted cancer therapy .
Propriétés
Numéro CAS |
118043-69-9 |
|---|---|
Formule moléculaire |
C11H13N5O3 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
4-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N5O3/c12-1-7-2-16(6-19-8(3-17)4-18)11-9(7)10(13)14-5-15-11/h2,5,8,17-18H,3-4,6H2,(H2,13,14,15) |
Clé InChI |
VDFKVPHKTHDMBO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-1-[2-(piperidin-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B8762440.png)
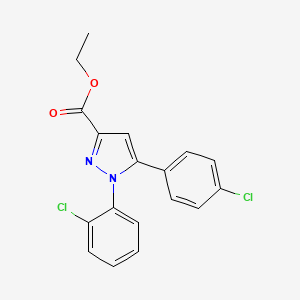
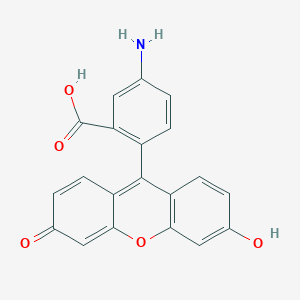
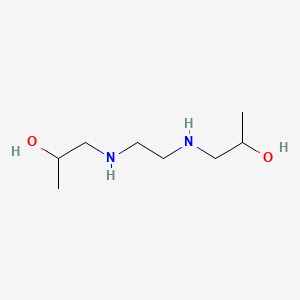
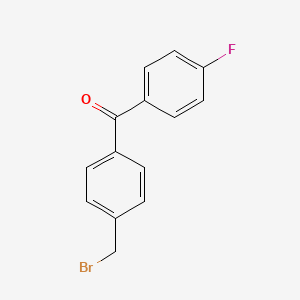
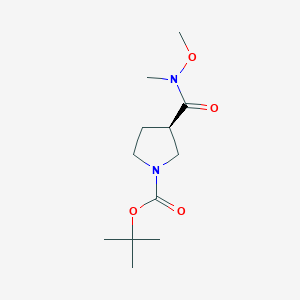
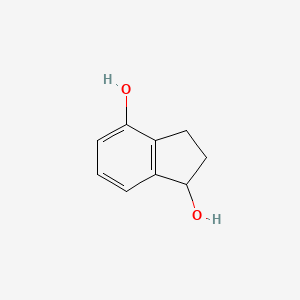
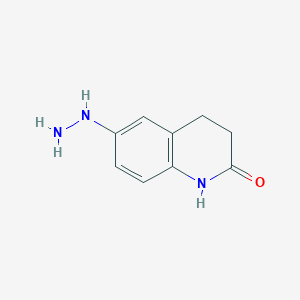
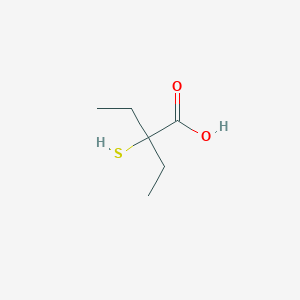
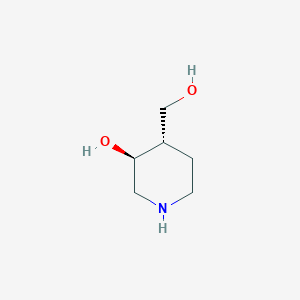
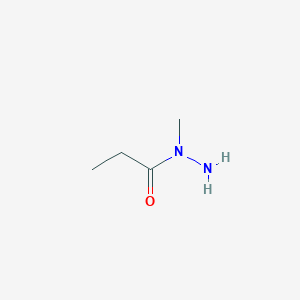
![2-[[12-[(2-Hydroxyphenyl)methylamino]dodecylamino]methyl]phenol](/img/structure/B8762518.png)
